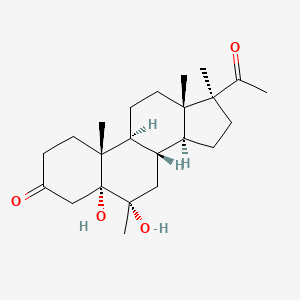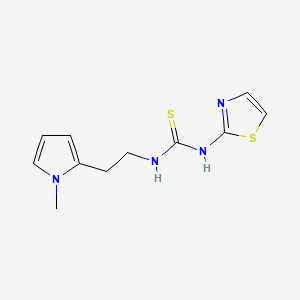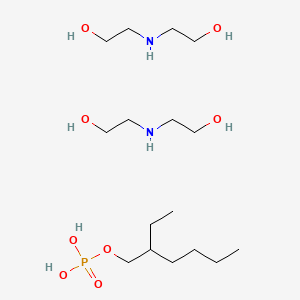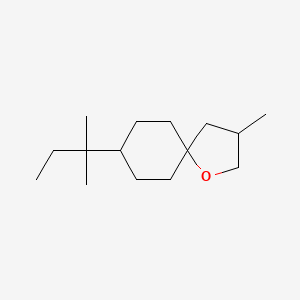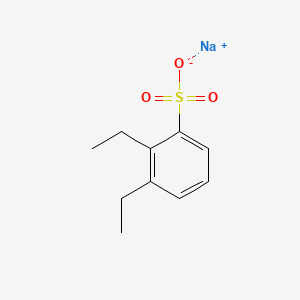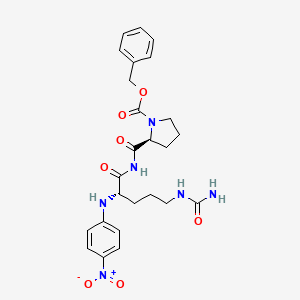
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a chemical compound with the molecular formula C14H9N2O5S.Na. It is a derivative of anthracene, characterized by the presence of amino groups at positions 1 and 4, and sulphonate and keto groups at positions 2, 9, and 10, respectively. This compound is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves the sulfonation of 1,4-diaminoanthraquinone. The process includes the following steps:
Sulfonation: 1,4-diaminoanthraquinone is treated with sulfuric acid to introduce the sulfonate group at the 2-position.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroxyanthracene derivatives.
科学的研究の応用
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets. The amino and sulphonate groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction.
類似化合物との比較
Similar Compounds
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarboxylic acid disodium salt
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulfonic acid disodium salt
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
Uniqueness
Sodium 1,4-diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, keto, and sulphonate groups makes it a versatile compound for various applications, setting it apart from other similar compounds.
特性
CAS番号 |
6471-06-3 |
|---|---|
分子式 |
C14H9N2NaO5S |
分子量 |
340.29 g/mol |
IUPAC名 |
sodium;1,4-diamino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H10N2O5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,15-16H2,(H,19,20,21);/q;+1/p-1 |
InChIキー |
ALZAHMAJIWDUIY-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)[O-])N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)
